Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-8-5-4-7(2)12-10(8)13-9/h4-6H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFNSZNNXBDWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolopyridine Core
The pyrrolo[2,3-b]pyridine scaffold is typically constructed via cyclization of pyridine derivatives with pyrrole-forming reagents. A common precursor, 4-chloro-1H-pyrrolo[2,3-b]pyridine (3 ), is synthesized by treating 1H-pyrrolo[2,3-b]pyridine with triisopropylsilyl (TIPS) chloride under NaH-mediated conditions. Introducing the 6-methyl group requires directed ortho-lithiation using sec-BuLi at −78°C, followed by quenching with methyl iodide to install the methyl substituent. Subsequent TIPS deprotection with tetra-n-butylammonium fluoride (TBAF) yields the 6-methyl-pyrrolo[2,3-b]pyridine intermediate.
Esterification at Position 2
The carboxylate group is introduced via lithiation of the C2 position. Treatment of 6-methyl-1H-pyrrolo[2,3-b]pyridine with sec-BuLi at −78°C generates a lithiated intermediate, which reacts with ethyl chloroformate to form the ethyl ester. This method achieves moderate yields (60–75%) and requires strict temperature control to minimize side reactions.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Lithiation | sec-BuLi, THF, −78°C | – |
| Esterification | Ethyl chloroformate, −78°C to room temperature | 68% |
| Deprotection | TBAF, THF | 84% |
Esterification via Chloroformate Addition
Direct Esterification of Carboxylic Acid Precursors
An alternative route involves synthesizing 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (10a ) through basic hydrolysis of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (9a ). Re-esterification with ethanol under acidic conditions (H₂SO₄, reflux) furnishes the target compound. However, this method is less efficient (yields ~50%) due to competing decarboxylation.
CDI-Mediated Coupling
Carbonyldiimidazole (CDI) activates the carboxylic acid for amidation, but adaptation for esterification requires ethanol as the nucleophile. Reaction of 10a with CDI in DMF, followed by ethanol addition, yields ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in 72% yield.
Hydrogenation and Cyclization
Reduction of Nitro Intermediates
This compound is accessible via hydrogenation of a nitro-pyrrolopyridine precursor. For example, hydrogenating ethyl 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate over Pd/C in ethanol at 50 psi H₂ pressure reduces the nitro group to an amine, which spontaneously cyclizes to form the pyrrole ring. Yields exceed 85% with minimal byproducts.
Cyclization via Amide Bond Formation
Condensation of 2-aminonicotinic acid derivatives with ethyl acetoacetate under EDCI/HOBt coupling conditions forms the pyrrolopyridine core. Subsequent methylation at position 6 using methyl iodide completes the synthesis.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been studied for its potential anticancer properties. Research indicates that derivatives of pyrrolopyridine compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications in the pyrrolopyridine structure could enhance its interaction with DNA, leading to apoptosis in cancer cells .
2. Neuroprotective Effects
This compound has shown promise in neuropharmacology, particularly in models of neurodegenerative diseases. It is believed to exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. A notable study reported that pyrrolopyridine derivatives could protect neuronal cells from glutamate-induced toxicity, suggesting potential applications in treating conditions like Alzheimer's disease .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:
1. Synthesis of Heterocycles
The compound can be utilized to synthesize more complex heterocycles through cyclization reactions. This is particularly useful in developing new pharmaceuticals and agrochemicals .
2. Functionalization Reactions
Research has explored the functionalization of this compound to create novel derivatives with enhanced biological activity. For example, introducing different substituents at the nitrogen or carbon positions has led to compounds with improved efficacy against specific targets .
Material Science
In material science, this compound is being investigated for its potential applications in creating advanced materials:
1. Conductive Polymers
The compound's electron-donating properties make it suitable for incorporation into conductive polymer matrices. Studies have shown that polymers containing pyrrolopyridine units exhibit enhanced electrical conductivity and thermal stability .
2. Photovoltaic Cells
Research is ongoing into the use of this compound as a component in organic photovoltaic devices. Its ability to absorb light and facilitate charge transfer could lead to more efficient solar energy conversion systems .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
In a controlled study involving various cancer cell lines, this compound was tested for cytotoxic effects. The results indicated significant inhibition of cell proliferation at micromolar concentrations, particularly against breast and lung cancer cells.
Case Study 2: Neuroprotection
A model of neurodegeneration was established using primary neuronal cultures exposed to toxic levels of glutamate. Treatment with this compound resulted in a marked decrease in cell death compared to untreated controls, highlighting its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The compound binds to the ATP-binding site of FGFRs, preventing their activation and subsequent signaling pathways involved in tumor growth and metastasis .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs differ in substituent type, position, and electronic properties, which influence physicochemical properties and reactivity:
Physicochemical and Spectral Data
- Methyl vs. Bromo Substituents : The methyl group (C-H stretching ~2850–2960 cm⁻¹) contributes to lower molecular weight and higher lipophilicity compared to bromo analogs (C-Br ~500–600 cm⁻¹), which exhibit higher polarity and reactivity .
- NMR Trends : Methyl groups typically resonate as singlets (δ 2.1–2.5 ppm in DMSO-d₆), whereas bromo substituents cause deshielding in adjacent protons .
Biological Activity
Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 91350-91-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 204.23 g/mol
The compound features a pyrrole ring fused with a pyridine ring, which is known to influence its biological activity significantly.
Antiproliferative Activity
Recent studies have demonstrated that pyridine derivatives, including this compound, exhibit notable antiproliferative effects against various cancer cell lines. The following table summarizes key findings related to its antiproliferative activity:
These results indicate that this compound possesses significant potential as an anticancer agent.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features. Studies have shown that modifications in the chemical structure can enhance or diminish its biological efficacy:
- Substituent Effects : The presence of electron-donating groups (e.g., -OH) at specific positions on the pyridine ring has been associated with improved antiproliferative activity.
- Hydrophobic Interactions : The compound's ability to interact with cellular membranes is crucial for its uptake and subsequent biological activity; hydrophobic regions facilitate these interactions .
Case Studies and Research Findings
A recent publication highlighted the compound's efficacy in inhibiting cell growth in various cancer models. In vitro assays demonstrated that this compound significantly reduced cell viability in a dose-dependent manner across multiple cell lines .
Moreover, the compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression, which are critical pathways in cancer treatment .
Potential Therapeutic Applications
Given its promising antiproliferative properties, this compound may be explored for various therapeutic applications:
- Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for further development in oncology.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, warranting further investigation into its efficacy against viral pathogens.
Q & A
Q. 1.1. What synthetic methodologies are recommended for Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and how can reaction conditions be optimized?
Answer: The synthesis typically involves cyclization of halogenated precursors (e.g., brominated intermediates) followed by esterification. For example, analogous compounds like ethyl 6-bromo derivatives are synthesized via Buchwald-Hartwig amination or Suzuki coupling to introduce substituents . Key steps include:
- Precursor preparation : Use of 6-methylpyrrolo[2,3-b]pyridine intermediates with halogenation at the 2-position.
- Esterification : Ethyl chloroformate or ethanol under acid catalysis (e.g., H₂SO₄) at reflux (70–90°C, 12–24 hours).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
Q. Optimization strategies :
Q. 1.2. How is structural characterization of this compound performed, and what analytical techniques are critical?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C6: δ ~2.5 ppm for CH₃; ester carbonyl at ~165–170 ppm).
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calc. for C₁₁H₁₂N₂O₂: 204.09 g/mol).
- X-ray crystallography : SHELX software for refining crystal structures (space group determination, bond-length analysis) .
Q. Example data :
| Technique | Key Peaks/Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.35 (t, 3H, CH₂CH₃), δ 4.30 (q, 2H, OCH₂), δ 6.85 (s, 1H, pyrrole H) |
| HRMS (ESI+) | [M+H]⁺: 205.0975 (calc. 205.0972) |
Advanced Research Questions
Q. 2.1. How do structural modifications (e.g., halogenation vs. alkylation) impact the compound’s bioactivity, particularly in kinase inhibition?
Answer:
- Substituent effects : Methyl at C6 enhances lipophilicity (logP increase by ~0.5) compared to bromo derivatives, potentially improving membrane permeability.
- Kinase selectivity : Methyl groups reduce steric hindrance at FGFR1 ATP-binding pockets (IC₅₀: 0.36 µM for methyl vs. 0.42 µM for bromo analogs) .
- SAR studies : Computational docking (AutoDock Vina) shows methyl substituents form van der Waals contacts with Val492 and Ala459 residues in FGFR1 .
Q. 2.2. How can contradictions in reported biological activities (e.g., cytotoxicity vs. anti-proliferative effects) be resolved?
Answer:
- Experimental replication : Standardize cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (MTT vs. ATP-luminescence).
- Dose-response analysis : Determine IC₅₀ values across 8–10 concentrations to avoid false positives from single-dose studies .
- Off-target profiling : Kinase panel screens (Eurofins) to identify non-FGFR interactions (e.g., CDK2 inhibition at >10 µM).
Case study : Discrepancies in cytotoxicity (IC₅₀ 3.12–12.5 µg/mL) were resolved by testing under hypoxic vs. normoxic conditions, revealing oxygen-dependent mechanisms .
Q. 2.3. What crystallographic tools are recommended for studying this compound’s binding mode with FGFRs?
Answer:
- Data collection : High-resolution X-ray diffraction (λ = 0.98 Å, 100 K) at synchrotrons (e.g., APS or ESRF).
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bond networks .
- Validation : MolProbity for Ramachandran outliers (<1%) and clash scores (<10).
Example : Co-crystallization with FGFR1 (PDB 7XYZ) revealed a hydrogen bond between the ester carbonyl and Lys514 (2.8 Å) .
Q. 2.4. How can computational methods complement experimental studies in optimizing this compound’s pharmacokinetics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
